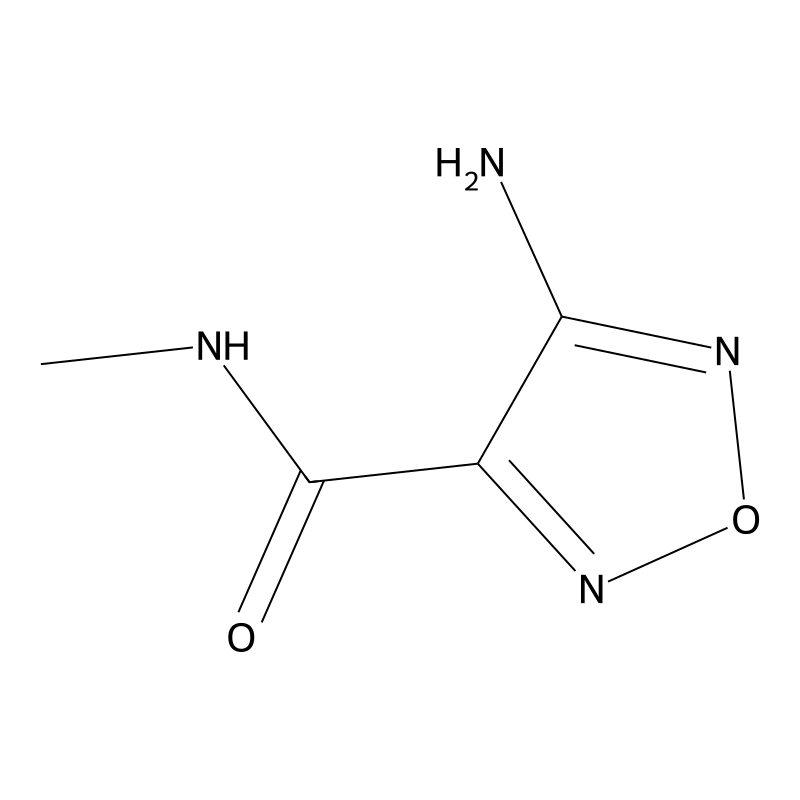

4-amino-N-methyl-1,2,5-oxadiazole-3-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

4-Amino-furazan-3-carboxylic acid methylamide (4-AFCAM) is a heterocyclic compound containing nitrogen, oxygen, and carbon atoms in its ring structure. While its specific research applications are still under investigation, it has been synthesized and characterized for its physical and chemical properties. Researchers have described methods for its synthesis using various starting materials, including nitrile derivatives and hydrazine, followed by characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry [, ].

Potential Applications:

The potential applications of 4-AFCAM are still being explored, but some research suggests its possible use in:

- Medicinal Chemistry: The presence of the furazan ring and the functional groups like amine and amide suggests potential for 4-AFCAM to be investigated for its biological activity. However, further research is needed to understand its specific effects and potential as a drug candidate [].

- Material Science: The heterocyclic structure of 4-AFCAM might be of interest for its potential applications in material science, such as the development of new functional materials with specific properties. However, more research is required to explore its potential in this field [].

4-amino-N-methyl-1,2,5-oxadiazole-3-carboxamide is a chemical compound characterized by its unique oxadiazole ring structure, which is a five-membered heterocyclic compound containing three nitrogen atoms and two carbon atoms. The molecular formula for this compound is C₄H₆N₄O₂, and it has a molecular weight of 102.12 g/mol. This compound is notable for its potential biological activities and applications in medicinal chemistry due to the presence of the amino and carboxamide functional groups, which can enhance its reactivity and interaction with biological targets .

- Acylation: The amino group can undergo acylation reactions to form amides.

- Nucleophilic Substitution: The nitrogen atoms in the oxadiazole ring can act as nucleophiles in substitution reactions.

- Condensation Reactions: The carboxamide group can participate in condensation reactions with alcohols or amines to form esters or amides.

These reactions are essential for synthesizing derivatives that may possess enhanced biological properties or improved pharmacological profiles .

Compounds containing the oxadiazole moiety, including 4-amino-N-methyl-1,2,5-oxadiazole-3-carboxamide, have been studied for their biological activities. They exhibit a range of pharmacological effects such as:

- Antitumor Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial Properties: Oxadiazole derivatives are known to exhibit activity against bacteria and fungi.

- Anti-inflammatory Effects: Certain compounds have demonstrated potential in reducing inflammation through various mechanisms .

The specific biological activity of 4-amino-N-methyl-1,2,5-oxadiazole-3-carboxamide requires further investigation to establish its efficacy and safety profile.

The synthesis of 4-amino-N-methyl-1,2,5-oxadiazole-3-carboxamide typically involves multi-step synthetic routes. Common methods include:

- Reaction of Hydrazine with Carboxylic Acids: This method involves the reaction of hydrazine derivatives with appropriate carboxylic acids to form oxadiazoles.

- Cyclization Reactions: The formation of the oxadiazole ring can occur through cyclization reactions involving amidoximes and carboxylic acid derivatives.

- Methylation: The introduction of the methyl group can be achieved through methylating agents such as dimethyl sulfate or methyl iodide on the amino group .

These methods allow for the creation of the desired compound while enabling modifications to enhance biological activity.

4-amino-N-methyl-1,2,5-oxadiazole-3-carboxamide has potential applications in various fields:

- Medicinal Chemistry: It can serve as a lead compound for developing new pharmaceuticals targeting cancer or infectious diseases.

- Agricultural Chemistry: Its antimicrobial properties may be harnessed for developing pesticides or fungicides.

- Material Science: The unique properties of oxadiazoles could be explored in creating new materials with specific functionalities .

Interaction studies involving 4-amino-N-methyl-1,2,5-oxadiazole-3-carboxamide focus on understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids. Techniques like molecular docking studies and binding affinity assays could provide insights into its mechanism of action and help identify potential therapeutic targets.

Additionally, studies examining its interactions with enzymes involved in metabolic pathways may reveal its pharmacokinetic properties and potential side effects .

Several compounds share structural similarities with 4-amino-N-methyl-1,2,5-oxadiazole-3-carboxamide. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 4-Amino-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide | 13490-32-9 | 0.64 |

| Ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate | 17376-63-5 | 0.87 |

| Methyl 4-amino-1,2,5-thiadiazole-3-carboxylate | 63875-18-3 | 0.51 |

| 3-Aminopyrazine-2-carboxylic acid | 5424-01-1 | 0.53 |

| 1,2,5-Oxadiazole-3-carboxylic acid | 88598-08-7 | 0.73 |